molecular formula C9H9N5O B3060727 N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide CAS No. 73096-37-4

N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide

Cat. No.: B3060727
CAS No.: 73096-37-4
M. Wt: 203.2 g/mol
InChI Key: NWLOCYNIBLCCCR-UHFFFAOYSA-N
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Description

“N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide” is a chemical compound used in the stabilizing solution, in the method for preparing electrically-conductive silver images .


Synthesis Analysis

The synthesis of “this compound” involves a series of non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B designed using bioisosteric replacement strategy . Six this compound derivatives were synthesized and screened for PTP1B inhibitory activity .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H9N5OS . The molecular weight is 235.27 .

Scientific Research Applications

Anticancer Applications

N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide derivatives have shown promising applications in anticancer research. Notably, some derivatives have been synthesized and studied for their anticancer activity. For instance, a study highlighted the synthesis of these derivatives and their evaluation against human lung adenocarcinoma cells, where certain compounds displayed selective cytotoxicity and apoptosis-inducing properties (Evren et al., 2019).

Inhibitors in Diabetes Treatment

These compounds have also been explored for their potential as non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes treatment. A series of this compound derivatives were synthesized and screened for PTP1B inhibitory activity. Among them, certain compounds exhibited potent inhibitory activity, highlighting their potential as lead molecules for diabetes treatment (Maheshwari et al., 2018).

Analgesic Properties

The analgesic activity of acetamide derivatives, including those with the N-(3-(1H-Tetrazol-5-yl)phenyl) motif, has been investigated. Some derivatives showed significant analgesic properties against various nociceptive stimuli in animal models. This suggests their potential application in pain management (Kaplancıklı et al., 2012).

Antibacterial Activity

This compound derivatives have been studied for their antibacterial properties. Some compounds showed significant activity against Methicillin Resistant Staphylococcus aureus (MRSA), indicating their potential as antibacterial agents (Chaudhari et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide, also known as N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetamide, is the KPC-2 β-lactamase enzyme . This enzyme is produced by certain bacteria and is responsible for their resistance to β-lactam antibiotics, including carbapenems .

Mode of Action

This compound interacts with the KPC-2 β-lactamase enzyme in a non-covalent manner . This interaction inhibits the enzyme’s activity, thereby preventing it from breaking down β-lactam antibiotics . As a result, the antibiotics can effectively target and kill the bacteria .

Biochemical Pathways

The inhibition of the KPC-2 β-lactamase enzyme by this compound affects the biochemical pathway of antibiotic resistance in bacteria . By preventing the breakdown of β-lactam antibiotics, this compound allows these antibiotics to exert their bactericidal effects, which involve inhibiting the synthesis of bacterial cell walls .

Result of Action

The inhibition of the KPC-2 β-lactamase enzyme by this compound results in increased susceptibility of bacteria to β-lactam antibiotics . This can lead to the effective eradication of bacterial infections that were previously resistant to these antibiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that factors such as pH, temperature, and the presence of other compounds can potentially affect the stability and activity of many compounds .

Properties

IUPAC Name

N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-6(15)10-8-4-2-3-7(5-8)9-11-13-14-12-9/h2-5H,1H3,(H,10,15)(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLOCYNIBLCCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993852
Record name N-[3-(2H-Tetrazol-5-yl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73096-37-4
Record name N-[3-(2H-Tetrazol-5-yl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73096-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(3-(1H-tetrazol-5-yl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073096374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(2H-Tetrazol-5-yl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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